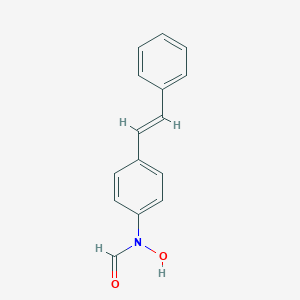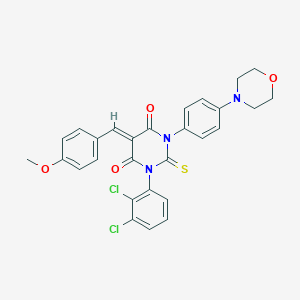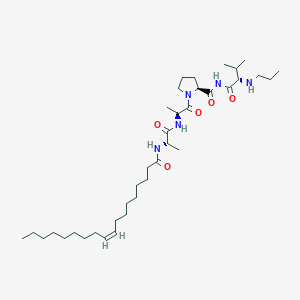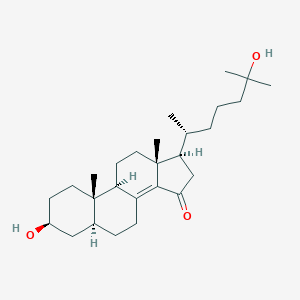
3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one is a steroid compound that has been extensively studied due to its potential therapeutic applications. This molecule is also known as 25-hydroxycholesterol and is a precursor to many important steroid hormones such as vitamin D3 and bile acids.
Aplicaciones Científicas De Investigación
3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one has been extensively studied due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antiviral, and antitumor properties. It also plays an important role in the regulation of cholesterol metabolism and the immune system.
Mecanismo De Acción
The mechanism of action of 3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one is not fully understood. However, it has been shown to activate liver X receptors (LXRs), which are transcription factors that regulate cholesterol metabolism and immune responses. It also acts as an agonist for the G protein-coupled receptor EBI2, which plays a role in immune cell migration and activation.
Biochemical and Physiological Effects
3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one has been shown to have various biochemical and physiological effects. It regulates cholesterol metabolism by inhibiting cholesterol synthesis and promoting cholesterol efflux from cells. It also plays a role in the immune system by promoting the differentiation of immune cells and regulating their migration and activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one in lab experiments is its ability to activate LXRs and EBI2, which can be useful in studying the regulation of cholesterol metabolism and immune responses. However, one limitation is that it is not stable and can be easily oxidized, which can affect its biological activity.
Direcciones Futuras
There are many potential future directions for the study of 3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one. One direction is the development of novel therapeutic agents based on this molecule for the treatment of various diseases such as cancer and autoimmune disorders. Another direction is the exploration of its role in the regulation of the gut microbiome and its potential impact on human health. Additionally, further studies are needed to fully understand its mechanism of action and its potential for use in clinical settings.
Conclusion
In conclusion, 3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one is a steroid compound that has been extensively studied due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential for use in clinical settings.
Métodos De Síntesis
The synthesis of 3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one can be achieved through various methods. One of the most commonly used methods is the oxidation of cholesterol using cholesterol oxidase. This enzyme catalyzes the oxidation of the 3beta-hydroxyl group of cholesterol to form 3beta,5alpha-cholest-8(14)-en-15-one, which is then further oxidized to 3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one.
Propiedades
Número CAS |
120185-34-4 |
|---|---|
Nombre del producto |
3beta,25-Dihydroxy-5alpha-cholest-8(14)-en-15-one |
Fórmula molecular |
C23H21N3O2S |
Peso molecular |
416.6 g/mol |
Nombre IUPAC |
(3S,5S,9R,10S,13R,17R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-15-one |
InChI |
InChI=1S/C27H44O3/c1-17(7-6-12-25(2,3)30)22-16-23(29)24-20-9-8-18-15-19(28)10-13-26(18,4)21(20)11-14-27(22,24)5/h17-19,21-22,28,30H,6-16H2,1-5H3/t17-,18+,19+,21+,22-,26+,27-/m1/s1 |
Clave InChI |
DXYFRJNQUITWCN-CUSDDEEJSA-N |
SMILES isomérico |
C[C@H](CCCC(C)(C)O)[C@H]1CC(=O)C2=C3CC[C@H]4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O |
SMILES |
CC(CCCC(C)(C)O)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |
SMILES canónico |
CC(CCCC(C)(C)O)C1CC(=O)C2=C3CCC4CC(CCC4(C3CCC12C)C)O |
Sinónimos |
3 beta,25-dihydroxy-5 alpha-cholest-8(14)-en-15-one 3,25-DCEO 3,25-dihydroxycholest-8(14)-en-15-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



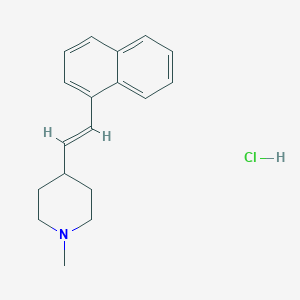
![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B218996.png)
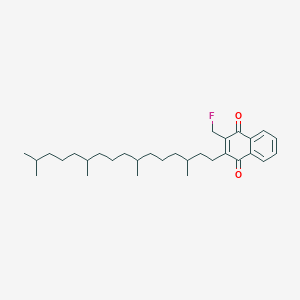
![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(E)-4-phenylbut-3-en-2-yl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B219058.png)
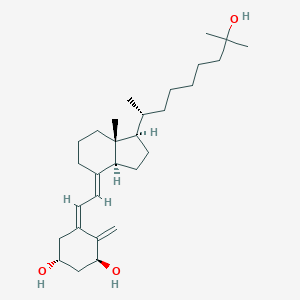
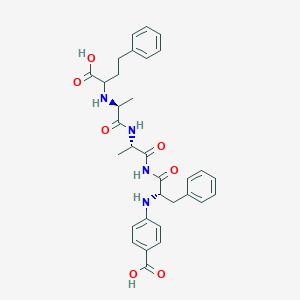
![(3R,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B219069.png)

